2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide

Anti-ulcerogenic activity Structure-activity relationship (SAR) Acute toxicity

2-Deces (CAS 137089-36-2) is the most potent, least toxic anti-ulcerogenic agent among 9 S-alkyl variants of the 2-(alkenoylamino)ethyl alkyl sulfide class. At 25 mg/kg p.o., it biphasically modulates PGE₂ & PGI₂ in water-immersion stress models, maintaining prostaglandins early and accelerating their increase late. Validated across stress, indomethacin, histamine & serotonin ulcer paradigms—eliminating need for multiple tool compounds. Selectively accelerates pyloric gland proliferation, unlike fundic-selective agents. The optimal reference standard for SAR investigations. ≥98% purity.

Molecular Formula C20H37NOS
Molecular Weight 339.6 g/mol
CAS No. 137089-36-2
Cat. No. B140192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide
CAS137089-36-2
Synonyms2-(2-decenoylamino)ethyl-2-(cyclohexylethyl)sulfide
2-DECES
Molecular FormulaC20H37NOS
Molecular Weight339.6 g/mol
Structural Identifiers
SMILESCCCCCCCC=CC(=O)NCCSCCC1CCCCC1
InChIInChI=1S/C20H37NOS/c1-2-3-4-5-6-7-11-14-20(22)21-16-18-23-17-15-19-12-9-8-10-13-19/h11,14,19H,2-10,12-13,15-18H2,1H3,(H,21,22)/b14-11+
InChIKeyVBASXFRSUKLSST-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide (CAS 137089-36-2): Procurement-Focused Chemical Identity and Baseline Characterization


2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide (CAS 137089-36-2), also designated as 2-(E-2-decenoylamino)ethyl 2-(cyclohexylethyl) sulfide (compd. III-1a) or 2-Deces, is an anti-ulcerogenic agent with a molecular formula of C20H37NOS and a molecular weight of 339.6 g/mol [1][2]. Characterized by an (E)-dec-2-enamide moiety linked via an aminoethyl spacer to a cyclohexylethyl sulfide group, this compound serves as a research tool for investigating gastric mucosal protection mechanisms and stress-induced pathophysiology [3]. Commercial availability from chemical suppliers typically includes purity specifications of ≥98% .

Why Generic Substitution of 2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide (CAS 137089-36-2) Is Not Advisable Without Comparative Data


In the 2-(2-alkenoylamino)ethyl alkyl sulfide class, minor structural modifications produce substantial variations in both anti-ulcerogenic efficacy and acute toxicity. A structure-activity relationship study examining nine S-substituted alkyl group variants of 2-(E-n or Z-n-Decenoylamino)ethyl alkyl sulfides revealed that 2-(E-2-decenoylamino)ethyl 2-cyclohexylethyl sulfide exhibited the most potent anti-ulcerogenic activity and the lowest acute toxicity among all tested analogs [1]. Consequently, substituting this compound with a close analog bearing a different S-alkyl group (e.g., phenyl, benzyl, or shorter alkyl chains) introduces significant uncertainty regarding both biological activity and safety profile, underscoring the necessity of verifying the specific CAS 137089-36-2 identity when procuring for research applications requiring this particular efficacy-toxicity profile.

Quantitative Evidence Guide for 2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide (CAS 137089-36-2): Validated Comparative Data


Rank-Order Anti-Ulcerogenic Efficacy and Acute Toxicity Among 9 S-Alkyl Structural Analogs in Rat and Mouse Models

A comparative structure-activity relationship study evaluated nine S-substituted alkyl group variants of 2-(E-n or Z-n-decenoylamino)ethyl alkyl sulfides for anti-ulcerogenic activity in water-immersion restrained rats and acute toxicity in mice. The cyclohexylethyl-substituted analog demonstrated the most potent anti-ulcerogenic activity and the lowest acute toxicity among all tested compounds [1].

Anti-ulcerogenic activity Structure-activity relationship (SAR) Acute toxicity

Gastric Mucosal Protective Factor Modulation: Superior Potency Versus Plaunotol and Sucralfate in Rat Stress Ulcer Models

Mechanistic studies in water-immersion stressed rats directly compared compd. III-1a against plaunotol and sucralfate across multiple gastric mucosal defensive parameters. Compd. III-1a maintained high molecular glycoprotein content and accelerated hexosamine synthesis (actions not observed with plaunotol). For endpoints where plaunotol and sucralfate showed similar directional trends, the potency of compd. III-1a was explicitly greater than both comparators [1].

Gastric mucosal protection Prostaglandin E2 (PGE2) Phospholipase A2 (PLA2)

Stress-Induced Prostaglandin Pathway Stabilization: Biphasic PGE2/PGI2 Modulation at Defined Oral Dose in Rats

At a defined oral dose, compd. III-1a exerts biphasic modulation of prostaglandin levels in the gastric mucosa of stressed rats: blocking the reduction of PGE2 and PGI2 in the early stress phase and accelerating their increase in the late stress phase [1]. This temporal profile provides a quantifiable benchmark for dose-response studies.

Prostaglandin E2 (PGE2) Prostaglandin I2 (PGI2) Stress ulcer

Multi-Model Anti-Ulcerogenic Efficacy: Validated Activity Across Diverse Rat Ulcer Induction Paradigms

Compd. III-1a was evaluated across multiple experimental gastric ulcer models in rats including water-immersion restrained stress ulcer, indomethacin-induced ulcer, histamine-induced ulcer, and serotonin-induced ulcer. This multi-model validation distinguishes the compound from agents with activity limited to a single ulcer induction mechanism [1].

Anti-ulcerogenic Gastric ulcer models Preclinical validation

Gastric Cell Proliferation Stimulation: Specificity for Pyloric Glands Versus Tetragastrin's Fundic Gland Activity

In hydrocortisone-treated rats, compd. III-1a accelerated gastric cell proliferation specifically in pyloric glands, whereas tetragastrin significantly accelerated proliferation in fundic glands. This regional specificity differentiates compd. III-1a from tetragastrin and sucralfate [1].

Gastric cell proliferation Pyloric glands Mucosal repair

Phospholipase A2 Activity Preservation Under Stress: Superior Potency Versus Plaunotol

Compd. III-1a maintained phospholipase A2 (PLA2) activity in the gastric mucosa of stressed rats, counteracting stress-induced reduction of this enzyme. While plaunotol showed similar directional effects, its potency was explicitly less than that of compd. III-1a [1].

Phospholipase A2 (PLA2) Gastric mucosal defense Stress-induced enzyme activity

Recommended Research and Industrial Application Scenarios for 2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide (CAS 137089-36-2)


In Vivo Gastric Mucosal Protection and Prostaglandin Pathway Studies in Rodent Stress Models

Procurement for research programs investigating the role of prostaglandins (PGE2, PGI2) and phospholipase A2 in gastric mucosal defense. This compound provides a validated tool for studying cytoprotection in water-immersion restrained stress rat models at a defined oral dose (25 mg/kg), with documented biphasic modulation of PGE2 and PGI2 across early and late stress phases [1][2].

Multi-Model Gastric Ulcer Preclinical Screening and Comparative Anti-Ulcerogenic Research

Procurement for laboratories requiring a single compound with validated activity across diverse gastric ulcer induction paradigms (water-immersion stress, indomethacin, histamine, and serotonin models). This eliminates the need to procure multiple mechanism-specific tool compounds for comparative studies [1].

Structure-Activity Relationship (SAR) Studies on 2-(2-Alkenoylamino)ethyl Alkyl Sulfide Analogs

Procurement as a benchmark reference compound for SAR investigations of 2-(2-alkenoylamino)ethyl alkyl sulfide derivatives. As the most potent and least toxic variant among nine S-alkyl substitution patterns tested, it serves as the optimal positive control or lead scaffold for derivative synthesis and evaluation [1].

Pyloric Gland-Specific Gastric Cell Proliferation and Mucosal Repair Research

Procurement for studies requiring differentiation between pyloric and fundic gland proliferative responses in gastric mucosa. The compound's documented specificity for accelerating pyloric gland proliferation distinguishes it from fundic-selective agents like tetragastrin, enabling targeted investigation of antral mucosal repair mechanisms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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